molecular formula C9H8ClNS B8559518 4-Amino-7-chloro-2-methylbenzo[b]thiophene

4-Amino-7-chloro-2-methylbenzo[b]thiophene

Cat. No. B8559518
M. Wt: 197.69 g/mol
InChI Key: HMIAKOPZASRHKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-7-chloro-2-methylbenzo[b]thiophene is a useful research compound. Its molecular formula is C9H8ClNS and its molecular weight is 197.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-7-chloro-2-methylbenzo[b]thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-7-chloro-2-methylbenzo[b]thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Amino-7-chloro-2-methylbenzo[b]thiophene

Molecular Formula

C9H8ClNS

Molecular Weight

197.69 g/mol

IUPAC Name

7-chloro-2-methyl-1-benzothiophen-4-amine

InChI

InChI=1S/C9H8ClNS/c1-5-4-6-8(11)3-2-7(10)9(6)12-5/h2-4H,11H2,1H3

InChI Key

HMIAKOPZASRHKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2S1)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1.09 g (4.67 mmol) of compound 260A in 20 mL AcOH with 10 mL EtOAc and 2 mL H2O was heated to 80° C. and treated with iron powder (1,3 g, 23.4 mmol). The mixture was heated at 80° C. for 40 min and then allowed to cool to rt. The mixture was filtered through Celite eluting with EtOAc. The filtrate was washed with sat. aq. NaHCO3, dried over MgSO4, and concentrated in vacuo. N,N-diethylaniline (10 mL) was added, and the reaction was heated at 215° C. for 6 h. After cooling to rt, 1 N aqueous HCl (20 mL) was added, and the reaction was stirred at room temperature for 2 h. The mixture was extracted with EtOAc (3×30 mL). The organic phase was washed with saturated aqueous NaHCO3, dried over MgSO4, and concentrated in vacuo. The crude material was purified by flash column chromatography on silica gel eluting with 25% EtOAc in hexanes to give compound 260B (320 mg, 35%) as a beige solid.
Quantity
1.09 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
23.4 mmol
Type
catalyst
Reaction Step Two
Yield
35%

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